
4-(Azocane-1-carbonyl)piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Azocane-1-carbonyl)piperidin-2-one is a chemical compound that belongs to the class of azocanes. It is also known as ACPO and has been extensively studied for its potential applications in various fields, including scientific research.
Wirkmechanismus
The mechanism of action of 4-(Azocane-1-carbonyl)piperidin-2-one involves the inhibition of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in various physiological processes, including learning and memory. By inhibiting these enzymes, 4-(Azocane-1-carbonyl)piperidin-2-one increases the concentration of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(Azocane-1-carbonyl)piperidin-2-one are primarily related to its ability to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This property makes it a potential candidate for the treatment of various neurological disorders, including Alzheimer's disease. Additionally, it has been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(Azocane-1-carbonyl)piperidin-2-one for lab experiments is its high purity and yield. This makes it easy to work with and ensures consistent results. Additionally, its ability to inhibit certain enzymes makes it a useful tool for studying various physiological and biochemical processes.
One of the main limitations of 4-(Azocane-1-carbonyl)piperidin-2-one for lab experiments is its potential toxicity. While it has been shown to be relatively safe in animal studies, further research is needed to determine its safety in humans.
Zukünftige Richtungen
There are several potential future directions for the study of 4-(Azocane-1-carbonyl)piperidin-2-one. One area of research could be focused on its potential use as a treatment for Alzheimer's disease and other neurological disorders. Additionally, further research could be conducted to determine its safety and efficacy in humans. Finally, its anti-inflammatory properties could be further studied for their potential use in the treatment of various inflammatory diseases.
Synthesemethoden
The synthesis of 4-(Azocane-1-carbonyl)piperidin-2-one involves the reaction of piperidin-2-one with a suitable azocane derivative. The reaction is typically carried out in the presence of a catalyst, such as palladium or nickel, under mild reaction conditions. The yield of the reaction is generally high, and the purity of the product can be easily achieved through standard purification techniques.
Wissenschaftliche Forschungsanwendungen
4-(Azocane-1-carbonyl)piperidin-2-one has been extensively studied for its potential applications in various scientific research fields. It has been shown to be an effective inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This property makes it a potential candidate for the treatment of various neurological disorders, including Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-(azocane-1-carbonyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c16-12-10-11(6-7-14-12)13(17)15-8-4-2-1-3-5-9-15/h11H,1-10H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASRHYIFAGLZAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2CCNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

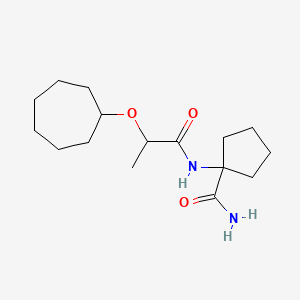
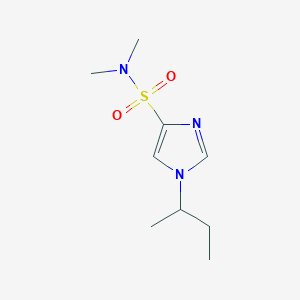
![N-cyclopent-3-en-1-yl-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7582734.png)
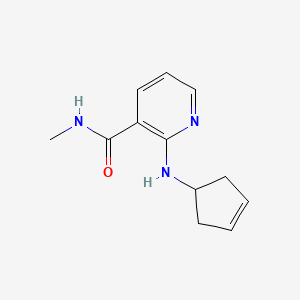
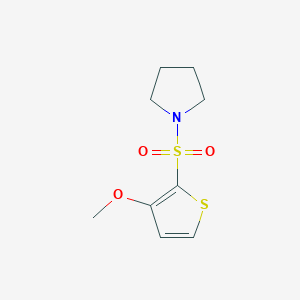
![[3-(Oxan-4-ylamino)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B7582752.png)
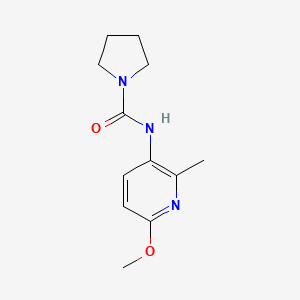
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl(cyclopenten-1-yl)methanone](/img/structure/B7582775.png)
![N-{2-[(propan-2-yl)sulfanyl]phenyl}urea](/img/structure/B7582783.png)
![4-benzyl-N-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxamide](/img/structure/B7582800.png)
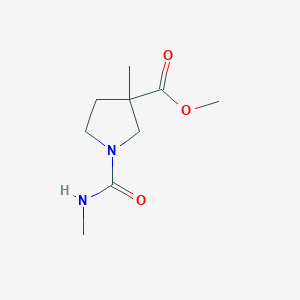
![1-Methyl-3-[2-(oxolan-3-yloxy)phenyl]urea](/img/structure/B7582810.png)

